BIS-(3-AMINOMETHYLBENZYL)AMIN
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Overview
Description
BIS-(3-AMINOMETHYLBENZYL)AMIN: is an organic compound with the molecular formula C16H21N3 and a molecular weight of 255.36 g/mol It is a derivative of benzylamine, featuring two benzyl groups each substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: Another method involves the nucleophilic substitution of benzyl halides with ammonia or primary amines under basic conditions.
Industrial Production Methods: Industrial production of bis(3-(aminomethyl)benzyl)amine typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BIS-(3-AMINOMETHYLBENZYL)AMIN can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Chemistry:
Polymer Chemistry: It is employed in the synthesis of polyamines and polyamides, which are used in the production of high-performance polymers.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Bioconjugation: It is used in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Mechanism of Action
The mechanism by which bis(3-(aminomethyl)benzyl)amine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Benzylamine: A simpler analogue with a single benzyl group.
N,N-Dimethylbenzylamine: A derivative with two methyl groups on the nitrogen atom.
Bis(4-(aminomethyl)benzyl)amine: A structural isomer with amino groups at the para position.
Uniqueness: BIS-(3-AMINOMETHYLBENZYL)AMIN is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions, such as catalysis and drug design .
Properties
CAS No. |
34235-31-9 |
---|---|
Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
[3-[[[3-(aminomethyl)phenyl]methylamino]methyl]phenyl]methanamine |
InChI |
InChI=1S/C16H21N3/c17-9-13-3-1-5-15(7-13)11-19-12-16-6-2-4-14(8-16)10-18/h1-8,19H,9-12,17-18H2 |
InChI Key |
SVLZZABWMUHCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CNCC2=CC=CC(=C2)CN)CN |
Origin of Product |
United States |
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